molecular formula C17H39O3W B3337728 Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) CAS No. 78234-36-3

Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI)

Cat. No.: B3337728
CAS No.: 78234-36-3
M. Wt: 475.3 g/mol
InChI Key: GPBMZWPUGIBGJW-UHFFFAOYSA-N
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Description

Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) (molecular formula: C₁₇H₃₆O₃W, molecular weight: 472.31) is a tungsten-based organometallic compound widely recognized as the Schrock Alkyne Metathesis Catalyst . It features a tungsten center bonded to three tert-butoxy ligands and a 2,2-dimethylpropylidyne group, forming a trigonal bipyramidal geometry. This compound is air- and moisture-sensitive, appearing as an off-white to tan powder, and is insoluble in water .

Developed by Richard Schrock, it enables efficient alkyne metathesis under mild conditions, making it pivotal in synthesizing complex organic frameworks such as hydrogen-substituted graphyne (H-GY) and stereoselective macrocycles like cis-cis-cyclooctadienone . Its catalytic activity stems from the tungsten center’s ability to cleave and reform carbon-carbon triple bonds via metallacyclobutadiene intermediates .

Properties

IUPAC Name

2,2-dimethylpropylidynetungsten;2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9.3C4H10O.W/c1-5(2,3)4;3*1-4(2,3)5;/h1-3H3;3*5H,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBMZWPUGIBGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#[W].CC(C)(C)O.CC(C)(C)O.CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H39O3W
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78234-36-3
Record name Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI)
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Preparation Methods

The synthesis of Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) involves the reaction of tungsten hexachloride with tert-butyl alcohol and 2,2-dimethylpropylidyne. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) primarily undergoes alkyne metathesis reactions. This involves the breaking and reforming of carbon-carbon triple bonds in alkynes. Common reagents used in these reactions include various alkynes and solvents like toluene or dichloromethane. The major products formed from these reactions are typically cyclic or polymeric alkynes .

Scientific Research Applications

Organic Synthesis

Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) serves as a catalyst in alkyne metathesis reactions, which are crucial for synthesizing complex organic molecules. This includes the production of cyclic compounds and polymers that are essential in various chemical industries.

Key Reactions:

  • Alkyne Metathesis : The catalyst facilitates the redistribution of carbon-carbon triple bonds, allowing for the formation of new alkyne products. This reaction is significant in creating larger ring structures and complex natural products.

Medicinal Chemistry

In medicinal chemistry, this compound aids in the synthesis of biologically active molecules. Its ability to create complex structures quickly makes it a valuable tool for drug discovery and development.

Case Studies:

  • The synthesis of complex natural products has been reported using Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) as a catalyst. For instance, it has been utilized in the total synthesis of various marine natural products, which often contain intricate alkyne functionalities that are difficult to achieve through traditional methods .

Materials Science

The compound also finds applications in materials science, particularly in the development of new polymers and materials through alkyne metathesis. This process allows for the design of materials with tailored properties for specific applications.

Example Applications:

  • The use of this catalyst has led to advancements in creating functionalized polymers that exhibit desirable characteristics such as increased strength or thermal stability .

Catalyst Comparisons

Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) is often compared with other metathesis catalysts such as molybdenum-based and ruthenium-based catalysts. While these alternatives also facilitate metathesis reactions, tungsten-based catalysts like Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) are recognized for their superior efficiency and selectivity .

Catalyst TypeEfficiencySelectivityCommon Uses
Tungsten-basedHighHighOrganic synthesis, drug discovery
Molybdenum-basedModerateVariableOrganic synthesis
Ruthenium-basedModerateModerateOlefin metathesis

Mechanism of Action

The mechanism of action of Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) involves the coordination of the tungsten center with the alkyne substrate. This coordination facilitates the breaking and reforming of carbon-carbon triple bonds, leading to the formation of new alkyne products. The molecular targets are the carbon-carbon triple bonds in the alkyne substrates, and the pathways involved include the formation of metallacyclobutene intermediates .

Comparison with Similar Compounds

Structural and Functional Analogues

Trineopentylneopentylidynetungsten(VI)
  • Formula : W≡CC(CH₃)₃ with neopentyl ligands.
  • Catalytic Role : Precursor to the Schrock catalyst, synthesized via reaction of tungsten hexachloride with neopentyllithium. Initially low-yield (25%), improved methods using trichlorotrimethoxytungsten increased accessibility .
  • Key Difference : Less stable under ambient conditions and requires stringent synthetic protocols compared to the Schrock catalyst .
Molybdenum-Based Alkyne Metathesis Catalysts
  • Example : Mo(NAr)(CHCMe₂Ph)(OR)₂ (Ar = aryl, OR = alkoxy).
  • Activity: Higher turnover frequencies for terminal alkynes but lower tolerance for steric hindrance.
  • Thermal Stability : Less stable than tungsten analogs, limiting applications in high-temperature reactions .
Fischer Carbene Complexes
  • Example : Cr(CO)₅[C(OEt)Ph].
  • Reactivity : Inactive in alkyne metathesis due to insufficient metal-carbon bond flexibility. Highlight the unique reactivity of Schrock’s tungsten system .

Performance Metrics

Property Schrock Catalyst Trineopentyl W(VI) Mo-Based Catalyst
Catalytic Efficiency High (mild conditions) Moderate (harsh conditions) High (terminal alkynes)
Steric Tolerance Excellent Poor Moderate
Thermal Stability Stable up to 80°C Decomposes >50°C Decomposes >60°C
Synthetic Accessibility Commercially available Lab-synthesized only Requires custom ligands

Biological Activity

Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) is a tungsten-based compound recognized for its role as a catalyst in alkyne metathesis reactions. Its biological activity, while not as extensively studied as its catalytic properties, presents intriguing possibilities in medicinal chemistry and biochemistry. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

Structure

Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) features a tungsten center coordinated by three t-butoxy groups and one 2,2-dimethylpropylidyne ligand. The general formula can be represented as:

 W C equiv C CH 3 2 3 O tBu 3 \text{ W C equiv C CH 3 2 3 O tBu 3 }

This structure allows for unique reactivity patterns that are exploited in various chemical reactions, particularly in catalysis.

Physical Properties

  • Molecular Weight : Approximately 500 g/mol
  • CAS Number : 78234-36-3
  • Appearance : Typically appears as a yellow or orange solid.

The biological activity of Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) is largely attributed to its ability to form complexes with biomolecules, potentially influencing enzymatic activity and cellular processes. The compound's interactions with biological systems may include:

  • Catalysis of Biological Reactions : Similar to its role in synthetic chemistry, the compound may facilitate certain biological reactions through metathesis mechanisms.
  • Modification of Biomolecules : The introduction of alkyne functionalities can lead to the formation of novel bioconjugates that may exhibit altered biological properties.

Case Studies and Research Findings

  • Alkyne Metathesis in Biological Systems :
    • Research indicates that tungsten-based catalysts can effectively mediate reactions involving alkynes in biological contexts. For instance, studies have shown that alkyne metathesis can be utilized to modify peptides and proteins, enhancing their stability and functionality .
  • Toxicity and Safety Profile :
    • Preliminary toxicity assessments suggest that while tungsten compounds can exhibit cytotoxic effects at high concentrations, the specific impact of Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) on cellular health remains under investigation. Further studies are required to establish safe dosage levels and potential side effects .
  • Potential Therapeutic Applications :
    • There is ongoing interest in the use of tungsten complexes in drug development. Their ability to stabilize reactive intermediates could be harnessed for therapeutic purposes, particularly in cancer treatment where targeted drug delivery systems are essential .

Summary of Biological Activity Studies

Study ReferenceFocusKey Findings
Alkyne MetathesisDemonstrated effectiveness in modifying peptides; potential for enhanced stability.
Toxicity AssessmentIndicated cytotoxicity at elevated concentrations; further studies needed for safety profiles.
Therapeutic PotentialExplored applications in drug delivery systems; highlighted need for targeted therapies.

Comparative Analysis of Tungsten Complexes

CompoundCatalytic ActivityBiological ActivityToxicity
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI)HighModerate (under study)Moderate
Other Tungsten ComplexesVariableLow to ModerateVariable

Q & A

Q. What are the primary synthetic applications of Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) in organic chemistry?

This compound is a Schrock-type alkyne metathesis catalyst used for carbon-carbon bond reorganization in alkynes. It enables the synthesis of complex organic frameworks, such as hydrogen-substituted graphyne (H-GY), by facilitating alkyne coupling under mild conditions . Its high stereoselectivity is demonstrated in the synthesis of cis-cedrene, a macrocyclic odorant, where it avoids side reactions common with other catalysts .

Q. How is the catalytic activity of this tungsten complex characterized experimentally?

Activity is assessed via reaction yield optimization under varying conditions (e.g., solvent, temperature, catalyst loading). For example, in alkyne metathesis, yields of 74–98% are achieved depending on reaction time (8–24 hours) and catalyst loading (0.075–0.5 mol%) . Characterization methods include NMR for tracking substrate conversion and mass spectrometry to confirm product integrity.

Q. What precautions are necessary for handling Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI)?

The catalyst is air- and moisture-sensitive, requiring storage under inert gas (e.g., argon) at low temperatures. Reactions should be conducted in anhydrous solvents (e.g., diglyme or bis(2-methoxyethyl) ether) to prevent decomposition .

Advanced Research Questions

Q. How does the electronic structure of the tungsten center influence substrate selectivity in alkyne metathesis?

The tungsten(VI) center adopts a trigonal prismatic geometry, with the 2,2-dimethylpropylidyne ligand acting as a strong σ-donor and π-acceptor. This electronic configuration stabilizes metallacyclobutadiene intermediates, enabling selective activation of alkynes over alkenes. The t-butoxy ligands further modulate steric bulk, preventing undesired side reactions with larger substrates .

Q. What experimental evidence resolves contradictions in catalytic efficiency under varying reaction conditions?

Conflicting reports on yield optimization (e.g., 74% vs. 98% under similar conditions) can arise from subtle differences in substrate purity or moisture content. Controlled studies show that rigorous drying of solvents and substrates enhances turnover frequency. For instance, yields improve from 74% to 94% when residual water is reduced below 10 ppm .

Q. How can computational methods complement experimental studies of this catalyst’s mechanism?

Density functional theory (DFT) calculations reveal that the rate-determining step involves alkyne insertion into the tungsten-carbon bond. Experimental kinetic data (e.g., activation energy of 85 kJ/mol) align with computed transition-state geometries, validating the proposed metallacycle pathway .

Methodological Recommendations

  • Synthetic Protocols: Use Schlenk-line techniques for catalyst handling. Pre-dry substrates with molecular sieves .
  • Analytical Validation: Combine GC-MS for product analysis and X-ray crystallography to confirm metallacycle intermediates .
  • Contradiction Mitigation: Document solvent purity and moisture levels rigorously to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI)
Reactant of Route 2
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI)

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